2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide
Overview
Description
2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a chemical compound with a complex structure that includes a morpholine ring, a sulfonyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(4-morpholinylsulfonyl)aniline. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.
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Preparation of 4-(4-morpholinylsulfonyl)aniline
Reactants: 4-nitroaniline, morpholine, sulfuryl chloride
Conditions: The reaction is carried out in a solvent such as dichloromethane at low temperatures.
Reaction: 4-nitroaniline is first sulfonylated with sulfuryl chloride to form 4-nitrobenzenesulfonyl chloride, which is then reacted with morpholine to yield 4-(4-morpholinylsulfonyl)aniline.
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Formation of this compound
Reactants: 4-(4-morpholinylsulfonyl)aniline, 2-methylpropanoyl chloride, triethylamine
Conditions: The reaction is carried out in an inert atmosphere, typically at room temperature.
Reaction: The intermediate 4-(4-morpholinylsulfonyl)aniline is acylated with 2-methylpropanoyl chloride in the presence of triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Material Science: It is used in the development of advanced materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Research: The compound is investigated for its interactions with biological molecules, which can provide insights into its potential therapeutic effects.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and morpholine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide
- 2-methyl-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)propanamide
- 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Uniqueness
2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is unique due to the presence of both a morpholine ring and a sulfonyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11(2)14(17)15-12-3-5-13(6-4-12)21(18,19)16-7-9-20-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBPWINENQOBGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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